[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Catalog No.
S1960439
CAS No.
84676-89-1
M.F
C43H70O15
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3...

CAS Number

84676-89-1

Product Name

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PENCHUSISA-N

SMILES

CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Description

Astragaloside II is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a member of oxolanes, a pentacyclic triterpenoid and a triterpenoid saponin. It is functionally related to a cycloastragenol.
Astragaloside II is a natural product found in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).

The compound [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure. Its intricate stereochemistry and functional groups suggest potential biological activity and applications in various fields including pharmaceuticals and biochemistry.

With no known application or biological function, a mechanism of action cannot be determined.

Future Research Directions

If this compound is synthesized for a specific purpose, future research might involve:

  • Determining its origin (natural product or synthetic) and potential biological source.
  • Investigating its physical and chemical properties for potential applications.
  • Exploring its biological activity in different systems.
  • Assessing its safety profile for potential use.
Involving this compound are likely to include hydrolysis, where the acetate group can be cleaved to yield the corresponding alcohols; oxidation, which may affect the hydroxyl groups; and esterification, where the hydroxyls can react with acids to form esters. The presence of multiple functional groups allows for a variety of potential reactions that can modify its structure and properties.

The biological activity of this compound can be predicted using computational tools like the PASS (Prediction of Activity Spectra for Substances) software, which evaluates the structure-activity relationships based on known biological activities of similar compounds . Compounds with similar structural motifs often exhibit diverse pharmacological effects such as anti-inflammatory and antioxidant activities . The presence of multiple hydroxyl groups suggests potential interactions with biological targets involved in metabolic processes.

Synthesis methods for complex compounds like this one typically involve multi-step organic synthesis techniques. Common strategies may include:

  • Protective Group Strategies: To selectively modify certain functional groups without affecting others.
  • Coupling Reactions: Such as cross-coupling or condensation reactions to build up the complex structure.
  • Chiral Synthesis: Utilizing chiral catalysts or starting materials to ensure the correct stereochemistry is achieved.

These methods require careful optimization to yield the desired product with high purity.

The potential applications of this compound span several domains:

  • Pharmaceuticals: Due to its predicted biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Nutraceuticals: Its antioxidant properties might make it suitable for dietary supplements aimed at improving health.
  • Cosmetics: The compound's hydrophilic nature and potential skin benefits could be explored in skincare formulations.

Interaction studies are crucial for understanding how this compound interacts with biological systems. High-throughput screening assays can be employed to evaluate its effects on specific enzymes or receptors involved in metabolic pathways . Additionally, structure-based drug design approaches can help elucidate binding affinities and mechanisms of action.

This compound shares structural similarities with various other bioactive molecules. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxylsAntioxidant, anti-inflammatory
ResveratrolPolyphenolic compoundCardioprotective effects
CurcuminDiarylheptanoidAnti-inflammatory, anticancer

Uniqueness

The uniqueness of this compound lies in its specific stereochemical configuration and the presence of a complex pentacyclic structure that is less common in other bioactive compounds. This complexity may contribute to distinct biological activities not observed in simpler molecules.

XLogP3

1.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

826.47147152 g/mol

Monoisotopic Mass

826.47147152 g/mol

Heavy Atom Count

58

UNII

0K5J34DHEN

Dates

Modify: 2023-08-16

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